molecular formula C8H14N2 B082994 1-Butyl-2-methylimidazole CAS No. 13435-22-8

1-Butyl-2-methylimidazole

Cat. No.: B082994
CAS No.: 13435-22-8
M. Wt: 138.21 g/mol
InChI Key: WHLZPGRDRYCVRQ-UHFFFAOYSA-N
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Description

1-Butyl-2-methylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. The presence of a butyl group at the first position and a methyl group at the second position of the imidazole ring makes this compound unique. This compound is known for its versatility and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-2-methylimidazole can be synthesized through several methods. One common method involves the alkylation of 2-methylimidazole with butyl halides under basic conditions. The reaction typically proceeds as follows:

    Reagents: 2-methylimidazole, butyl bromide or butyl chloride, and a base such as potassium carbonate.

    Conditions: The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures (around 80-100°C) for several hours.

Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring, followed by alkylation to introduce the butyl group.

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in scaling up the production while maintaining cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-2-methylimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the butyl group, where the butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butyl-2-methylimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of ionic liquids, which are used as solvents and catalysts in green chemistry applications.

Comparison with Similar Compounds

1-Butyl-2-methylimidazole can be compared with other imidazole derivatives such as:

    1-Butylimidazole: Lacks the methyl group at the second position, which can influence its reactivity and applications.

    2-Methylimidazole: Lacks the butyl group, making it less hydrophobic and altering its solubility and interaction with other molecules.

    1-Benzyl-2-methylimidazole: Contains a benzyl group instead of a butyl group, which can significantly change its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for a variety of specialized applications.

Properties

IUPAC Name

1-butyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-3-4-6-10-7-5-9-8(10)2/h5,7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLZPGRDRYCVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307969
Record name 1-butyl-2-methylimidazole
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Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13435-22-8
Record name 1-Butyl-2-methyl-1H-imidazole
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Record name 13435-22-8
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Record name 1-butyl-2-methylimidazole
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Record name 1-Butyl-2-methylimidazol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1-butyl-2-methylimidazole influence its ability to form complexes with metal ions compared to its hydroxyl-containing counterpart?

A1: The presence of a hydroxymethyl group in 1-butyl-2-hydroxymethylimidazole significantly impacts its complexation behavior with metal ions compared to this compound. Research [] indicates that the oxygen atom of the hydroxymethyl group in 1-butyl-2-hydroxymethylimidazole can directly interact with metal ions, leading to the formation of more stable complexes. This additional interaction shifts the equilibrium towards six-coordination, favoring octahedral complex structures, particularly for Cobalt(II) and Zinc(II). In contrast, this compound, lacking this hydroxymethyl group, exhibits a different coordination behavior, with both tetrahedral and octahedral species observed depending on the metal ion.

Q2: Can this compound act as a building block for synthesizing complex inorganic materials?

A2: Yes, this compound can act as a ligand in the formation of intricate chalcogenidometalate structures. In a study focusing on ionothermal synthesis [], this compound (denoted as Bim in the study) plays a crucial role as a ligand, coordinating to Indium atoms within discrete supertetrahedral [In10Q16Cl3(Bim)]5– units (Q = S, Se, Te). These units are stabilized within the larger structure by [Bmmim]+ cations, originating from the ionic liquid solvent 1-butyl-2,3-dimethylimidazolium (Bmmim). This highlights the capability of this compound to participate in the controlled assembly of novel inorganic materials with tunable properties.

Q3: What analytical techniques are commonly employed to study the interactions between this compound and metal ions?

A3: Research often utilizes a combination of potentiometric and spectrophotometric methods to investigate the interactions between this compound and metal ions []. Potentiometry allows for the precise determination of stability constants for the metal complexes formed, providing insights into the strength of these interactions. Simultaneously, spectrophotometry provides information about the changes in absorbance or transmission of light through the solution, which can be correlated to the formation and nature of the metal-ligand complexes. This combined approach offers a comprehensive understanding of the coordination chemistry between this compound and various metal ions.

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